molecular formula C12H22 B14283612 2-Nonene, 2,3-dimethyl-5-methylene- CAS No. 161240-43-3

2-Nonene, 2,3-dimethyl-5-methylene-

Cat. No.: B14283612
CAS No.: 161240-43-3
M. Wt: 166.30 g/mol
InChI Key: QJDZGCYGTWELFM-UHFFFAOYSA-N
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Description

2-Nonene, 2,3-dimethyl-5-methylene- is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. This particular compound has a unique structure with multiple substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonene, 2,3-dimethyl-5-methylene- can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3-dimethyl-1-butene, with an appropriate alkyl halide under the presence of a strong base like potassium tert-butoxide. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Nonene, 2,3-dimethyl-5-methylene- may involve catalytic processes. Catalysts such as zeolites or transition metal complexes can be employed to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Nonene, 2,3-dimethyl-5-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding epoxides or diols.

    Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield saturated hydrocarbons.

    Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkenes.

Scientific Research Applications

2-Nonene, 2,3-dimethyl-5-methylene- has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Nonene, 2,3-dimethyl-5-methylene- involves its interaction with various molecular targets. The double bonds in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bonds. This can lead to the formation of carbocation intermediates, which can further react to form various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Nonene, 2-methyl-: Another alkene with a similar structure but different substituent positions.

    2-Nonene, 4,6-dimethyl-: A compound with additional methyl groups at different positions.

    2-Nonene, 5-ethyl-3,5-dimethyl-: A structurally related compound with an ethyl group.

Uniqueness

2-Nonene, 2,3-dimethyl-5-methylene- is unique due to its specific arrangement of substituents, which can influence its reactivity and physical properties. The presence of the methylene group at the 5-position adds to its distinctiveness, making it an interesting compound for various chemical studies and applications.

Properties

CAS No.

161240-43-3

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

2,3-dimethyl-5-methylidenenon-2-ene

InChI

InChI=1S/C12H22/c1-6-7-8-11(4)9-12(5)10(2)3/h4,6-9H2,1-3,5H3

InChI Key

QJDZGCYGTWELFM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)CC(=C(C)C)C

Origin of Product

United States

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